4-Chloro-7,8-difluoroquinoline
Overview
Description
4-Chloro-7,8-difluoroquinoline is a useful research compound. Its molecular formula is C9H4ClF2N and its molecular weight is 199.58 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
4-Chloro-7,8-difluoroquinoline is a type of fluorinated quinoline . Quinolines are known to inhibit various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities . .
Mode of Action
It is known that fluorinated quinolines, in general, can interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by fluorinated quinolines, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the known biological activities of fluorinated quinolines, it can be inferred that the compound could potentially have antibacterial, antineoplastic, and antiviral effects .
Biochemical Analysis
Biochemical Properties
4-Chloro-7,8-difluoroquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to exhibit enzyme inhibition properties, which can be crucial in studying enzyme functions and developing enzyme inhibitors . The compound’s interactions with biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby affecting their activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways, leading to altered gene expression profiles and metabolic changes within the cell . These effects can be leveraged to study cellular responses and develop therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its activity and long-term effects on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and alter metabolite levels within the cell . Understanding the compound’s metabolic pathways is essential for predicting its behavior in biological systems and optimizing its use in research and therapy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studying these transport mechanisms can provide insights into the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mode of action and optimizing its use in research and therapeutic applications.
Properties
IUPAC Name |
4-chloro-7,8-difluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSJHYFLFHBTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670919 | |
Record name | 4-Chloro-7,8-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189105-64-3 | |
Record name | 4-Chloro-7,8-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.